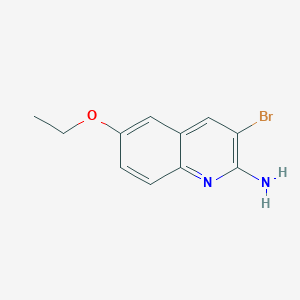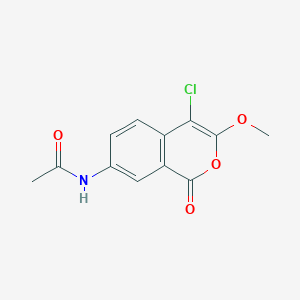
Phenyl(4-(phenylamino)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenil(4-(fenilamino)fenil)metanol es un compuesto orgánico con la fórmula molecular C19H17NO y un peso molecular de 275.34 g/mol . Este compuesto se caracteriza por un grupo fenilo unido a un grupo fenilamino, que está conectado a una unidad fenilmetanol. Es un compuesto versátil con aplicaciones significativas en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Fenil(4-(fenilamino)fenil)metanol normalmente implica la reacción de 4-aminobenzofenona con bromuro de fenilmagnesio, seguida de una reducción con borohidruro de sodio. Las condiciones de reacción incluyen:
Temperatura: Temperatura ambiente
Disolvente: Etanol o tetrahidrofurano
Reactivos: Bromuro de fenilmagnesio, borohidruro de sodio
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar métodos de síntesis escalables y ecológicos, como la hidroxiilación ipso de ácidos ariborónicos utilizando peróxido de hidrógeno acuoso como oxidante . Este método es eficiente y respetuoso con el medio ambiente, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: Fenil(4-(fenilamino)fenil)metanol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar las cetonas o quinonas correspondientes.
Reducción: Se puede reducir para formar las aminas o alcoholes correspondientes.
Sustitución: Experimenta reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como halógenos o agentes nitrantes.
Principales Productos Formados:
Oxidación: Formación de cetonas o quinonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Fenil(4-(fenilamino)fenil)metanol tiene diversas aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de Fenil(4-(fenilamino)fenil)metanol implica su interacción con objetivos moleculares y vías específicas. Puede actuar inhibiendo enzimas o receptores involucrados en varios procesos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Compuestos Similares:
(4-(Metilamino)fenil)metanol: Estructura similar pero con un grupo metilamino en lugar de un grupo fenilamino.
(2-(Fenilamino)fenil)metanol: Estructura similar pero con el grupo fenilamino unido a una posición diferente en el anillo fenilo.
Unicidad: Fenil(4-(fenilamino)fenil)metanol es único debido a su disposición estructural específica, que le confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
(4-(Methylamino)phenyl)methanol: Similar structure but with a methylamino group instead of a phenylamino group.
(2-(Phenylamino)phenyl)methanol: Similar structure but with the phenylamino group attached to a different position on the phenyl ring.
Uniqueness: Phenyl(4-(phenylamino)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
(4-anilinophenyl)-phenylmethanol |
InChI |
InChI=1S/C19H17NO/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14,19-21H |
Clave InChI |
VPSVERPWOFWUBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


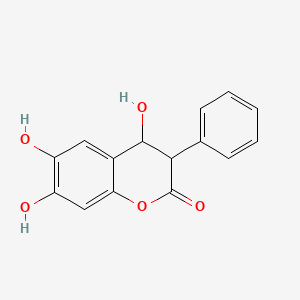
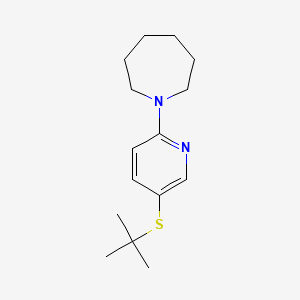

![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
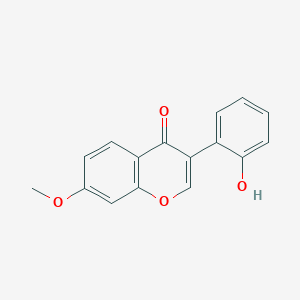


![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)


